Thermal Stability: Melting Point vs. Common Isomer
The 1,2,3-trimethyl substitution pattern on the 3H-benzo[e]indole core results in a significantly higher melting point compared to its 1,1,2-trimethyl-1H-benzo[e]indole analog. The target compound exhibits a melting point of 178-180 °C , while its 1,1,2-trimethyl counterpart melts at a much lower range of 114-119 °C . This substantial difference of approximately 60 °C underscores a distinct difference in solid-state packing and intermolecular forces, which is a direct consequence of the specific isomeric structure.
| Evidence Dimension | Thermal Stability (Melting Point) |
|---|---|
| Target Compound Data | 178-180 °C |
| Comparator Or Baseline | 1,1,2-Trimethyl-1H-benzo[e]indole (CAS 41532-84-7): 114-119 °C |
| Quantified Difference | Approximately 60 °C higher melting point |
| Conditions | Standard reported melting point range |
Why This Matters
A higher melting point is critical for applications requiring thermal processing or stability, such as in the fabrication of organic electronics, and provides a definitive physical property for quality control and identity confirmation during procurement.
